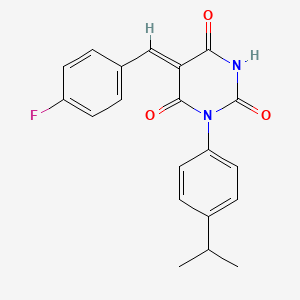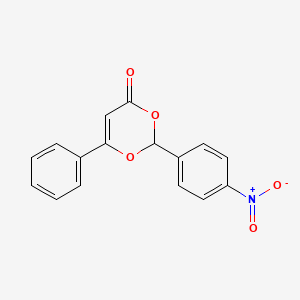
5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of research in the field of medicinal chemistry. It is a pyrimidine derivative that has shown potential in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses and fungi. In addition, it has been suggested that the compound may have neuroprotective effects and may improve cognitive function in patients with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a multi-target drug. It has been shown to have activity against various diseases, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder the development of more effective treatments based on this compound.
Orientations Futures
There are several future directions for research on 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease or multiple sclerosis. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments based on this compound. Additionally, further research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported in the literature. One of the methods involves the reaction of 4-isopropylbenzaldehyde and 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Applications De Recherche Scientifique
5-(4-fluorobenzylidene)-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential in the treatment of various diseases. It has been shown to have anticancer, antiviral, and antifungal properties. In addition, it has been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-12(2)14-5-9-16(10-6-14)23-19(25)17(18(24)22-20(23)26)11-13-3-7-15(21)8-4-13/h3-12H,1-2H3,(H,22,24,26)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXIDPONDOCQT-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)

![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933071.png)

![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-1-naphthyl}-N-phenylacetamide](/img/structure/B4933077.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933079.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzamide](/img/structure/B4933083.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4933090.png)
![1-[2-(2-chloro-6-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4933109.png)
![1-[2-(allyloxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933113.png)
![2-[(3-bromobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B4933118.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4933151.png)

